molecular formula C8H16NO5P B1668505 Cgp 43487 CAS No. 146388-56-9

Cgp 43487

Cat. No.: B1668505
CAS No.: 146388-56-9
M. Wt: 237.19 g/mol
InChI Key: OKDOWCKDTWNRCB-PTYLAXBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 43487 is a characterized competitive N-methyl-D-aspartate (NMDA) receptor antagonist for research applications . Its primary research value lies in its ability to modulate glutamate signaling, which is implicated in various neurological pathways and conditions . Studies indicate that CGP 43487 can block chronic stress-induced atrophy of apical dendrites in the CA3 region of the rat hippocampus, positioning it as a crucial tool for investigating the interplay between stress, glutamate excitotoxicity, and neuronal structure . By selectively targeting the NMDA receptor, this compound helps researchers explore mechanisms of synaptic plasticity, excitotoxicity, and the neuroprotective potential of glutamate receptor blockade . CGP 43487 is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146388-56-9

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1

InChI Key

OKDOWCKDTWNRCB-PTYLAXBQSA-N

SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Isomeric SMILES

CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 43487;  Cgp43487;  Cgp-43487.

Origin of Product

United States

Molecular and Pharmacological Characterization of Cgp 43487 As an Nmda Receptor Antagonist

Classification within NMDA Receptor Antagonist Subtypes

NMDA receptor antagonists can be broadly classified based on their mechanism and site of action. CGP 43487 is primarily categorized as a competitive antagonist. nih.govhodoodo.comnih.gov

Competitive Antagonism at the Glutamate (B1630785) Binding Site

CGP 43487 exerts its antagonistic effects by competing with the endogenous agonist glutamate for binding to the glutamate recognition site on the NMDA receptor. nih.govnih.gov This site is located on the GluN2 subunits of the heterotetrameric NMDA receptor complex. news-medical.net By occupying this binding site, CGP 43487 prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of ions, particularly calcium, through the receptor's ion channel. news-medical.net This competitive interaction is a defining characteristic that differentiates it from antagonists acting at other sites on the receptor complex. wikipedia.org

Differentiation from Non-Competitive NMDA Receptor Modulators

Non-competitive NMDA receptor modulators, such as MK-801 or ketamine, typically bind to sites within the ion channel pore or to allosteric sites distinct from the primary agonist binding sites for glutamate and glycine (B1666218). wikipedia.orgtocris.com Their mechanism of action involves physically blocking the ion flow or inducing conformational changes that reduce receptor activity, irrespective of whether the agonists are bound. wikipedia.orgtocris.com In contrast, CGP 43487's action is directly dependent on the concentration of glutamate present, as it competes for the same binding site. nih.govnih.gov Studies comparing the effects of CGP 43487 with non-competitive antagonists like MK-801 have highlighted these differences in their pharmacological profiles and behavioral effects. nih.govresearchgate.net For instance, while MK-801 can induce stimulation or reduction of locomotor activity depending on the dose, CGP 43487 primarily inhibited locomotion at higher doses in rats, without causing the impairment of rota-rod test performance observed with MK-801. nih.govresearchgate.net

Receptor Subunit Selectivity and Binding Affinity Profiles of CGP 43487

NMDA receptors are composed of GluN1 subunits combined with GluN2 (GluN2A-D) or GluN3 (GluN3A-B) subunits, forming various heteromeric assemblies. news-medical.nettocris.com The specific subunit composition influences the receptor's pharmacological properties, including its sensitivity to antagonists. tocris.comnih.gov Research has investigated the binding affinity and selectivity of CGP 43487 for different NMDA receptor subunit combinations.

Studies using recombinant human NMDA receptors expressed in Xenopus oocytes have shown that CGP 43487 exhibits differential potency depending on the GluN2 subunit present. CGP 43487 demonstrated greater potency at human NMDAR1A/2A receptors compared to human NMDAR1A/2B receptors. nih.gov Specifically, it was found to be approximately 5.8-fold more potent at hNMDAR1A/2A receptors than at hNMDAR1A/2B receptors. nih.gov This suggests a degree of subunit selectivity for CGP 43487, favoring receptors containing the GluN2A subunit over those containing the GluN2B subunit.

NMDA Receptor SubtypeRelative Potency of CGP 43487
hNMDAR1A/2A5.8x greater than hNMDAR1A/2B nih.gov
hNMDAR1A/2B- nih.gov

This differential potency contributes to understanding how CGP 43487 might selectively affect neuronal circuits where certain NMDA receptor subtypes are more prevalent.

Mechanisms of Action at the Synaptic Level

Modulation of Ionotropic Glutamate Receptor Function

As a competitive antagonist at the glutamate binding site of NMDA receptors, CGP 43487 directly modulates the function of these ionotropic glutamate receptors. nih.govnih.gov By blocking glutamate binding, it reduces the opening probability of the NMDA receptor channel, thereby decreasing the influx of Ca2+ ions that is typically triggered by coincident presynaptic glutamate release and postsynaptic depolarization. news-medical.net This action specifically targets NMDA receptor-mediated components of excitatory postsynaptic currents (EPSCs), which are crucial for various forms of synaptic plasticity. biorxiv.org While CGP 43487 primarily targets NMDA receptors, the interplay between different ionotropic glutamate receptors, such as AMPA receptors, is important for synaptic transmission. youtube.comtocris.com NMDA receptors often function in conjunction with AMPA receptors at excitatory synapses, with AMPA receptors mediating fast depolarization and NMDA receptors acting as coincidence detectors due to their voltage-dependent Mg2+ block. news-medical.nettocris.com By blocking NMDA receptors, CGP 43487 can indirectly influence synaptic integration and signaling pathways that are dependent on NMDA receptor activation.

Influence on Postsynaptic Potentials and Long-Term Potentiation (LTP)

The activity of NMDA receptors is fundamental to the induction of long-term potentiation (LTP), a widely studied form of synaptic plasticity thought to underlie learning and memory. news-medical.netyoutube.comresearchgate.netberkeley.edu LTP involves a sustained increase in synaptic strength following specific patterns of high-frequency activity. researchgate.netberkeley.edu The influx of Ca2+ through NMDA receptors is a critical trigger for the intracellular signaling cascades that lead to the expression of LTP. news-medical.netyoutube.comberkeley.edu

Competitive NMDA receptor antagonists like CGP 43487 have been shown to interfere with the induction of LTP. By blocking the NMDA receptor channel and preventing Ca2+ influx, CGP 43487 can inhibit the synaptic changes required for LTP formation. jneurosci.org Studies investigating the effects of CGP 43487 on hippocampal slices or in vivo models have demonstrated its ability to block or reduce the magnitude of LTP. jneurosci.org For example, CGP 43487 was found to block the effect of estradiol (B170435) on dendritic spine density, a process that requires NMDA receptor activation and is related to synaptic plasticity. jneurosci.org This indicates that CGP 43487's antagonism of NMDA receptors directly impacts the mechanisms underlying the strengthening of synaptic connections, including the modulation of postsynaptic potentials (EPSPs) that are potentiated during LTP. researchgate.netplos.orgnih.gov

Synaptic Process AffectedInfluence of CGP 43487
NMDA Receptor-Mediated EPSCsReduced/Blocked news-medical.netnih.govnih.gov
Calcium Influx through NMDARsInhibited news-medical.net
Long-Term Potentiation (LTP) InductionInhibited/Reduced jneurosci.org
Postsynaptic Potentials (EPSPs) during LTPModulation researchgate.netplos.orgnih.gov

The disruption of LTP by CGP 43487 underscores its role as a pharmacological tool for probing the involvement of NMDA receptors in synaptic plasticity.

Cellular and Subcellular Neurobiological Effects of Cgp 43487

Impact on Neuronal Cell Proliferation and Neurogenesis

The generation of new neurons, or neurogenesis, is a critical aspect of brain plasticity. The following subsections detail the known interactions of CGP 43487 with various stages of this process.

Enhancement of Cell Proliferation in the Hippocampal Dentate Gyrus

The hippocampal dentate gyrus is a primary site of adult neurogenesis, where new granule cells are continuously generated. nih.govnih.gov The proliferation of these cells can be tracked using markers like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells. nih.govnih.gov While various physiological factors can modulate the rate of cell proliferation in this region, current research has not specifically detailed a direct enhancing effect of CGP 43487 on this process. nih.gov The primary documented role of CGP 43487 in the hippocampus relates to its neuroprotective effects against stress-induced structural changes rather than a direct stimulation of cell birth. nih.govnih.gov

Regulation of Neural Progenitor Cells and Newly Generated Neurons

Neural progenitor cells give rise to new neurons, which then undergo a period of maturation. nih.govnih.gov Markers such as Doublecortin (DCX) are expressed in neuronal precursor cells and immature neurons during their development, typically for two to three weeks as they mature. wikipedia.org The integration of these newly generated neurons into existing neural circuits is a complex process regulated by various factors, including neurotransmitters like GABA. nih.govnih.gov However, specific studies detailing the direct regulatory action of CGP 43487 on the behavior of neural progenitor cells or the maturation and integration of newly formed neurons are not prominently featured in the existing scientific literature.

Effects on PSA-NCAM Expression and Radial Glia Populations

The polysialylated form of the neural cell adhesion molecule (PSA-NCAM) is crucial for modulating cell-cell interactions and is considered a marker of developing and migrating neurons, indicating structural plasticity. mdpi.comnih.gov Its expression is associated with immature neurons in neurogenic regions. mdpi.com Radial glia, which can be identified by markers like Glial Fibrillary Acidic Protein (GFAP), serve as scaffolds for migrating neurons during development and can also be a source of neural progenitors. nih.govnih.gov There is a lack of specific research findings that establish a direct effect of CGP 43487 on the expression of PSA-NCAM or on the characteristics of radial glia populations.

Modulation of Neuronal Plasticity and Structural Remodeling

CGP 43487 demonstrates a significant influence on the structural plasticity of mature neurons, particularly in counteracting the negative effects of chronic stress.

Influence on Dendritic Spine Density in Hippocampal Subregions (e.g., CA1 Pyramidal Cells)

Dendritic spines are small protrusions on dendrites that receive the majority of excitatory synapses and are fundamental to synaptic transmission and plasticity. nih.govresearchgate.net The density and morphology of these spines, particularly on pyramidal cells in hippocampal subregions like CA1, are critical for learning and memory. nih.govnorthwestern.edunih.gov While factors like synaptic activity can modulate spine density, there is no direct evidence from the reviewed studies to suggest that CGP 43487 directly influences dendritic spine density under normal physiological conditions. semanticscholar.org Its established role is in preventing the more large-scale retraction of entire dendritic branches caused by stress. nih.govnih.gov

Reversal of Stress-Induced Dendritic Atrophy

The most well-documented neurobiological effect of CGP 43487 is its ability to prevent stress-induced dendritic atrophy. Chronic stress is known to cause the retraction and simplification of the apical dendrites of pyramidal neurons in the CA3 region of the hippocampus. nih.govnih.gov Research has shown that CGP 43487, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, effectively blocks this dendritic remodeling. nih.govnih.gov This neuroprotective effect highlights the critical role of glutamate-mediated excitotoxicity through NMDA receptors in the process of dendritic atrophy. nih.gov The atrophy induced by chronic restraint stress is dependent on the secretion of corticosterone (B1669441) and excitatory mechanisms involving NMDA receptors. nih.gov CGP 43487's ability to block this atrophy demonstrates that it interferes with this specific pathological cascade. nih.govnih.gov In contrast, antagonists for AMPA receptors, another type of glutamate (B1630785) receptor, were found to be ineffective, pinpointing the NMDA receptor as the key mediator. nih.gov This effect appears to be cell-autonomous, requiring the presence of NMDA receptors on the CA3 neurons themselves. nih.gov

Table 1: Summary of CGP 43487's Effect on Stress-Induced Dendritic Atrophy

Experimental Model Brain Region Neuronal Type Key Finding Citation
Chronic Restraint Stress in Rats Hippocampus CA3c Pyramidal Neurons CGP 43487, a competitive NMDA receptor antagonist, blocked the atrophy of apical dendrites. nih.gov
Chronic Immobilization Stress Hippocampus CA3 Pyramidal Neurons The NMDA receptor antagonist CGP 43487, but not the AMPA receptor antagonist NBQX, prevents stress-induced dendritic remodeling. nih.gov

Table 2: Definition of Key Neurobiological Markers

Marker Full Name Primary Function/Indication Citation
BrdU 5-bromo-2'-deoxyuridine A synthetic nucleoside that is an analog of thymidine; used to identify proliferating cells in living tissues. nih.govnih.gov
DCX Doublecortin A microtubule-associated protein expressed by neuronal precursor cells and immature neurons; used as a marker for neurogenesis. nih.govwikipedia.org
PSA-NCAM Polysialylated Neural Cell Adhesion Molecule A molecule involved in cell-cell adhesion that is associated with neuronal development, migration, and plasticity. mdpi.comfrontiersin.org

Table 3: Compound Names Mentioned in the Article

Compound Name
CGP 43487
AMPA (α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate)
Corticosterone
Cyanoketone
GABA (γ-aminobutyric acid)
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione)
NMDA (N-methyl-D-aspartate)
Phenytoin

Effects on Synaptogenesis and Synaptic Organization

The N-methyl-D-aspartate (NMDA) receptor is critically involved in the complex processes of neurodevelopment, which include not only cell proliferation and programmed cell death (apoptosis) but also the formation of new synapses (synaptogenesis) and the elimination of others. patsnap.comnih.gov Given that CGP 43487 functions as a competitive antagonist of the NMDA receptor, its administration can lead to significant and lasting alterations in neural circuitry and associated behaviors, particularly when introduced during early developmental stages. patsnap.comnih.gov

Research has demonstrated that the blockade of NMDA receptors during the brain's growth spurt period, a critical window for synaptogenesis, can interfere with normal developmental processes. sci-hub.se This period is characterized by a rapid increase in the density of synapses and receptors, which is a fundamental aspect of brain maturation. sci-hub.se The proper functioning of the NMDA receptor system is crucial during this time, and its disruption by antagonists like CGP 43487 can have long-term consequences on neural organization. sci-hub.se

One of the key areas where the effects of CGP 43487 on synaptic organization have been studied is in the context of stress-induced neuronal changes. Chronic stress is known to cause dendritic atrophy and a loss of spines on neurons in brain regions such as the hippocampus and prefrontal cortex. nih.govresearchgate.net Dendritic spines are small membranous protrusions that receive the majority of excitatory synaptic inputs in the central nervous system, and their density and morphology are closely linked to synaptic strength and plasticity. nih.gov

Studies in animal models have shown that the administration of CGP 43487 can prevent the dendritic retraction caused by chronic restraint stress. nih.gov Specifically, in the CA3 region of the hippocampus, which is vulnerable to stress-induced changes, the otherwise observed atrophy of apical dendrites is blocked by treatment with this NMDA receptor antagonist. nih.gov This suggests that the glutamatergic system, through the action of NMDA receptors, plays a significant role in mediating the detrimental structural changes in neurons that result from prolonged stress. researchgate.netpsu.edu

Furthermore, the influence of CGP 43487 extends to the regulation of dendritic spine density under different physiological conditions. For instance, the hormone estradiol (B170435) has been shown to increase the density of dendritic spines on CA1 pyramidal cells in the hippocampus. jneurosci.orgjneurosci.org This effect of estradiol on synapse formation is dependent on the activation of NMDA receptors. jneurosci.orgjneurosci.org When CGP 43487 is administered concurrently with estradiol, it blocks the hormone-induced increase in dendritic spine density. jneurosci.orgjneurosci.org This finding underscores the pivotal role of NMDA receptor activation in the structural plasticity of synapses and indicates that CGP 43487 can effectively inhibit this form of synaptogenesis. jneurosci.org

The table below presents data from a study investigating the interaction between estradiol and CGP 43487 on the dendritic spine density of CA1 pyramidal neurons.

Treatment GroupApical Spine Density (spines/10 µm)Basal Spine Density (spines/10 µm)
Saline2.5 ± 0.22.1 ± 0.1
Estradiol4.5 ± 0.32.8 ± 0.2
CGP 434872.4 ± 0.22.0 ± 0.1
Estradiol + CGP 434872.6 ± 0.22.1 ± 0.1
Data adapted from a study on the effects of estradiol and the NMDA receptor antagonist CGP 43487 on CA1 pyramidal cell dendritic spine density. The values represent the mean ± standard error of the mean. jneurosci.org

Investigation of Cgp 43487 in Preclinical Models of Neurological and Psychiatric Conditions

Experimental Models of Neurodevelopmental Alterations

The NMDA receptor plays a critical role in neurodevelopmental processes, including cell proliferation, synaptogenesis, and apoptosis. patsnap.comnih.gov Studies have indicated that administering NMDA antagonists early in development can lead to long-lasting behavioral changes. patsnap.com

Early Developmental NMDA Receptor Blockade and Behavioral Outcomes

Research has investigated the impact of early developmental blockade of NMDA receptors by CGP 43487 on behavioral outcomes in rat pups. A single administration of CGP 43487 on postnatal day (PD) 5 has been shown to affect behavior later in life. patsnap.com Studies specifically examined defensive behaviors following exposure to a potential predator odor. patsnap.com

Effects on Conditioned Defensive Behaviors (e.g., Freezing)

Early NMDA receptor blockade with CGP 43487 has been shown to impair conditioned defensive behaviors, such as freezing, in developing rats. patsnap.comresearchgate.net Freezing is a defensive response characterized by reduced mobility, often occurring when escape is not possible or in response to aversively conditioned cues. dymondlab.orgconductscience.comnih.gov

In studies where rat pups were treated with CGP 43487 on PD 5, impairments in conditioned freezing were observed when they were exposed to conditioned stimuli (olfactory or auditory) on PD 20. patsnap.com However, the expression of conditioned changes in heart rate to these stimuli was unaffected. patsnap.com This suggests that neonatal treatment with an NMDA antagonist like CGP 43487 affects the expression of fear in a response-specific manner. patsnap.com The data imply that antagonist-induced alterations in neural systems involved in the expression of freezing are influenced by early NMDA receptor blockade. patsnap.com A dose-dependent impairment in freezing behavior was observed in rat pups treated with CGP 43487 on PD 5 when tested on PD 13 and PD 20, but not on PD 30. researchgate.net

These findings suggest that early NMDA receptor blockade can lead to lasting changes in neural systems underlying specific fear responses.

Suggested Data Table Structure for 4.1.2:

Postnatal Day of CGP 43487 Treatment

Dose of CGP 43487 (e.g., mg/kg)

Postnatal Day of Behavioral Testing

Conditioned Stimulus Type (Olfactory/Auditory)

Measure: Conditioned Freezing (e.g., % time freezing or impairment level)

Measure: Conditioned Heart Rate Change (e.g., affected/unaffected)

Research in Models of Neurodegenerative Disorders

Excessive glutamatergic signaling within the basal ganglia is implicated in the progression of Parkinson's disease (PD) and the emergence of dyskinesia associated with long-term L-DOPA treatment. nih.gov Modulating glutamatergic signaling via glutamate (B1630785) receptors is a focus of research for treating PD and L-DOPA-induced dyskinesia (LID). nih.gov NMDA receptors have shown therapeutic potential in animal models of PD, including neuroprotective activity and improvement of motor symptoms. nih.gov

Attenuation of Motor Deficits in Experimental Parkinsonism

While the search results primarily highlight CGP 43487's potentiation of dopaminergic function, other competitive NMDA antagonists have shown effects on motor deficits in experimental parkinsonism. For instance, CGP 37849, another competitive NMDA antagonist, has been investigated in models relevant to PD. researchgate.net

Research on CGP 3466, a related compound, in rats with unilateral intrastriatal 6-OHDA lesions (a model of parkinsonism) showed improvement in skilled motor performance, as measured by the staircase test. nih.govresearchgate.net This improvement was assessed by the number of eaten pellets. nih.govresearchgate.net While this finding pertains to a different compound, it illustrates the potential for compounds affecting glutamatergic systems to attenuate motor deficits in preclinical parkinsonism models. Specific data for CGP 43487 directly demonstrating attenuation of motor deficits in these models were not prominently found in the provided search results, although its potentiation of dopaminergic function suggests a potential indirect effect on motor symptoms. nih.govnih.gov The results with CGP 43487 and apomorphine (B128758) suggest that by enhancing the effects of dopaminergic stimulation, CGP 43487 could indirectly contribute to improved motor function in conditions where dopaminergic transmission is compromised. nih.gov

Suggested Data Table Structure for 4.2.2 (based on related NMDA antagonists in PD models):

Animal Model (e.g., 6-OHDA lesioned rat)

Compound Tested (e.g., CGP 43487 or related antagonist)

Motor Test Used (e.g., Staircase test, Rota-rod)

Outcome Measure (e.g., Number of eaten pellets, Performance score)

Effect of Treatment (e.g., Improved performance)

Studies in Experimental Models of Mood and Anxiety Disorders

Dysfunction of the glutamatergic system has been implicated in the pathophysiology of mood and anxiety disorders. researchgate.netnih.govfrontiersin.org Preclinical studies have reported that NMDA receptor antagonists can alleviate symptoms in animal models of these conditions, suggesting that hyperactivation of NMDA receptors may contribute to their etiology. researchgate.net

While the search results mention CGP 43487 in the context of preventing stress-induced dendritic atrophy in the hippocampus in a chronic restraint stress model (an animal model relevant to mood disorders), detailed behavioral data specifically for CGP 43487 in common behavioral tests for mood and anxiety were not extensively provided. nih.govresearchgate.net Chronic restraint stress is a murine model often used to induce outcomes relevant to depression, such as atrophic pyramidal cells and elevated corticosterone (B1669441) levels in the hippocampus. researchgate.net Treatment with CGP 43487 was reported to prevent the atrophy of apical dendrites induced by 21 days of daily restraint stress in the hippocampus. nih.gov This finding suggests a potential role for CGP 43487 in mitigating structural changes in brain regions associated with stress and mood disorders. nih.gov

Other competitive NMDA antagonists, such as CGP 37849 and CGP 39551, have shown antidepressant-like effects in tests like the forced swimming test in rats, an effect that was antagonized by haloperidol (B65202) and (+/-)-sulpiride. researchgate.net This provides context for the potential of NMDA antagonists in models of mood disorders, although specific behavioral efficacy data for CGP 43487 in such tests were not detailed in the provided snippets.

Suggested Data Table Structure for 4.3 (based on available information for CGP 43487 and related compounds):

Animal Model (e.g., Chronic Restraint Stress)

Compound Tested (CGP 43487 or related NMDA antagonist)

Measure (e.g., Dendritic Morphology, Immobility time in Forced Swim Test)

Brain Region (e.g., Hippocampus)

Effect of Treatment (e.g., Prevented atrophy, Reduced immobility time)

Effects on Stress-Induced Behavioral Phenotypes

Research indicates that CGP 43487 can influence behavioral alterations induced by stress in animal models. Studies have shown that this competitive NMDA receptor antagonist was able to block stress-induced dendritic atrophy in the medial prefrontal cortex of rats subjected to chronic restraint stress. researchgate.net This suggests a role for NMDA receptors in the structural changes in the brain associated with chronic stress.

Explorations of Antidepressant-Like Effects in Behavioral Assays

CGP 43487 has demonstrated antidepressant-like effects in behavioral assays, such as the forced swimming test in rodents. In studies comparing competitive NMDA receptor antagonists, CGP 43487, as an active (R)-enantiomer, reduced immobility time in rats in the forced swimming test, similar to the effects observed with CGP 37849 and CGP 39551. nih.gov This reduction in immobility time is considered an indicator of antidepressant-like activity in this assay. The observed effect is thought to potentially involve an indirect activation of the dopamine (B1211576) system resulting from NMDA receptor blockade. nih.gov

Examination in Experimental Epilepsy Models

Preclinical studies have investigated the effects of CGP 43487 in experimental models of epilepsy, examining its influence on seizure thresholds and kindling development.

Influence on Seizure Thresholds and Anticonvulsive Activity

In the gamma-hydroxybutyric acid (GHB)-induced absence seizure model in rats, pretreatment with high doses of CGP 43487 suppressed GHB-induced spike-wave discharges (SWD) in a dose-dependent manner. nih.gov However, at lower doses, CGP 43487 did not produce significant inhibition of GHB-induced SWD. nih.gov This suggests a dose-dependent anticonvulsive activity in this specific model of absence seizures. In contrast, in amygdala-kindled rats, a model for complex partial and secondarily generalized seizures, CGP 43487 exerted only weak anticonvulsant effects in fully kindled animals and did not increase the focal seizure threshold. nih.gov

Table 1: Summary of CGP 43487 Effects on Seizures in Experimental Models

Epilepsy ModelObserved Effect on SeizuresReference
GHB-induced absence seizures (rats)Suppressed spike-wave discharges at high doses; no significant inhibition at lower doses. nih.gov
Amygdala-kindling (rats)Weak anticonvulsant effects in fully kindled rats; did not increase focal seizure threshold. nih.gov

Effects on Kindling Development

Studies examining the effects of CGP 43487 on pentylenetetrazol kindling in freely moving rats have shown that CGP 43487 differentially depressed kindling development when compared to other anticonvulsive drugs like diphenylhydantoin. nih.govscispace.com This indicates that CGP 43487 can influence the progression of kindling, a model of epileptogenesis characterized by the progressive intensification of seizures in response to repeated stimuli.

Investigation of Cognitive Function and Memory in Animal Models

The impact of CGP 43487 on cognitive function and memory processes has also been explored in animal models.

Impact on Learning and Memory Processes

Research suggests that NMDA receptors are involved in learning and memory processes. aopwiki.orgmacmillanlearning.com Studies investigating the effects of CGP 43487 on fear conditioning in neonatal rats found that treatment with CGP 43487 on postnatal day 5 resulted in impairments in conditioned freezing later in life. patsnap.com This indicates that early life exposure to CGP 43487 can affect the expression of fear responses, which are linked to learning and memory. Additionally, NMDA receptor antagonists, including CGP 43487, have been shown to increase hippocampal neurogenesis in aged rats, a process that has been related to learning and memory in young adults. patsnap.comresearchgate.net

Table 2: Summary of CGP 43487 Effects on Learning and Memory in Animal Models

Animal ModelCognitive/Memory Process InvestigatedObserved EffectReference
Neonatal ratsFear conditioning (conditioned freezing)Impairment in conditioned freezing. patsnap.com
Aged ratsHippocampal neurogenesisIncreased neurogenesis. patsnap.comresearchgate.net

Role in Action Sequencing and Motor Coordination

Preclinical investigations have explored the impact of CGP 43487, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, on motor behaviors, including action sequencing and motor coordination, within the context of neurological and psychiatric conditions. NMDA receptors are known to play a role in motor control, and dysfunction in glutamatergic neurotransmission, which involves these receptors, is implicated in various neurological disorders, such as Parkinson's disease. nih.gov

Research utilizing animal models has provided insights into how CGP 43487 influences motor function. In studies examining motor coordination, the rotarod test is a commonly employed method to assess this ability in rodents, particularly in models of neurological disorders characterized by motor deficits. nih.gov One study specifically evaluated the effect of CGP 43487 administration on rotarod test performance in rats. Unlike other NMDA antagonists such as MK-801 and APV, CGP 43487 did not induce impairment in rotarod performance. This finding suggests that, at the doses tested, CGP 43487 did not negatively impact gross motor coordination as measured by this assay.

The influence of CGP 43487 on action sequencing has also been investigated in preclinical settings. Action sequencing refers to the organization of individual movements into a predictable and ordered pattern. Studies on rodent grooming behavior, which involves a series of highly stereotyped and ordered actions, have been used to assess action sequencing. Pre-administration of CGP 43487 was observed to inhibit D1 agonist-induced grooming sequences. This indicates a potential role for NMDA receptor modulation by CGP 43487 in influencing the proper execution and sequencing of complex motor actions.

Collectively, these preclinical findings suggest that CGP 43487 can influence motor behaviors. While it appears not to impair general motor coordination in tests like the rotarod, it may modulate the sequencing of actions, as indicated by the observed effects on grooming behavior. These effects are particularly relevant in the context of neurological conditions where motor control and action sequencing are compromised.

Data Table: Effect of NMDA Antagonists on Rotarod Performance in Rats

TreatmentEffect on Rotarod Performance
CGP 43487No impairment
MK-801Impairment induced
APVImpairment induced

Interactions of Cgp 43487 with Other Neurotransmitter Systems and Signaling Pathways

Crosstalk with Dopaminergic Systems

Research indicates that CGP 43487 can modulate dopaminergic function, suggesting a significant crosstalk between NMDA receptors and the dopaminergic system. Studies in rats have shown that competitive NMDA antagonists, including CGP 43487, can potentiate responses elicited by apomorphine (B128758), a dopamine (B1211576) receptor agonist. Specifically, CGP 43487 treatment significantly increased the occurrence of licking and augmented gnawing episodes in rats treated with apomorphine. nih.gov Unlike some non-competitive NMDA blockers, CGP 43487 did not impair rota-rod test performance at doses that potentiated dopaminergic function, suggesting a potential for facilitating dopaminergic activity without causing motor deficits. nih.gov This interaction highlights the intricate relationship between glutamatergic and dopaminergic pathways in regulating motor behavior and suggests potential therapeutic implications, particularly in conditions involving dopaminergic dysfunction. nih.govnih.gov

Further evidence of this crosstalk comes from studies in preclinical models of Parkinson's disease (PD), where competitive NMDA receptor antagonists like CGP 43487 have been shown to potentiate dopaminergic therapies. nih.gov The interplay between glutamate (B1630785) and dopamine systems is crucial in the basal ganglia, and imbalances are implicated in disorders like PD. nih.gov While the precise mechanisms of CGP 43487's interaction with dopaminergic systems are still being elucidated, the potentiation of apomorphine-induced behaviors suggests a modulatory effect on dopamine receptor-mediated signaling or downstream pathways. nih.gov

Relationship with Glucocorticoid Receptor-Mediated Effects

CGP 43487 has been implicated in the modulation of effects mediated by glucocorticoid receptors, particularly in the context of stress-induced neuronal plasticity. Studies have demonstrated that CGP 43487 can block stress-induced dendritic atrophy in hippocampal neurons in rats. nih.govescholarship.org This effect is significant because chronic stress and elevated glucocorticoid levels are known to cause structural changes in the hippocampus. nih.gov The ability of CGP 43487 to prevent these changes suggests that NMDA receptor activation is a crucial step in the pathway leading to stress-induced dendritic remodeling, which is influenced by glucocorticoid secretion. nih.gov

The involvement of both endogenous corticosterone (B1669441) secretion and NMDA receptors in this process indicates a complex interplay between the stress response system and glutamatergic signaling. nih.gov CGP 43487's action in blocking this atrophy suggests that NMDA receptor activity is downstream of or interacts with glucocorticoid receptor-mediated signaling in mediating the morphological effects of chronic stress on hippocampal neurons. nih.gov

Influence on Calcium Homeostasis and Ion Channels

As an NMDA receptor antagonist, CGP 43487 directly impacts calcium influx through NMDA receptor-associated ion channels. NMDA receptors are ligand-gated ion channels that are highly permeable to calcium ions. nih.gov Their activation leads to an influx of Ca²⁺ into the postsynaptic neuron, which is critical for various cellular processes, including synaptic plasticity. frontiersin.org By blocking the NMDA receptor, CGP 43487 reduces this calcium influx.

Modulation of Serotonergic Pathways in Specific Contexts

The interaction between glutamatergic and serotonergic systems is well-established, and CGP 43487, as an NMDA antagonist, may influence serotonergic pathways in specific contexts. Serotonergic pathways project to various brain regions and are involved in numerous functions, including mood, cognition, and behavior. wikipedia.org While direct interactions of CGP 43487 with serotonin (B10506) receptors are not the primary focus of its known pharmacology, modulation of NMDA receptor activity can indirectly affect the excitability and activity of serotonergic neurons or influence circuits where both neurotransmitter systems converge. wikiwand.comdntb.gov.ua

Some research suggests that NMDA receptor antagonists, including CGP 43487, may have effects relevant to conditions associated with alterations in serotonergic transmission, such as depression. carleton.ca However, the specific mechanisms by which CGP 43487 might modulate serotonergic pathways require more detailed investigation. The interplay between these systems is complex and context-dependent, potentially involving indirect effects on neuronal firing patterns or downstream signaling cascades influenced by both glutamate and serotonin. biorxiv.org

Involvement of Intracellular Signaling Pathways (e.g., CaMKII)

NMDA receptor activation and the resulting calcium influx are key triggers for various intracellular signaling pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII). frontiersin.org CaMKII is a crucial enzyme involved in synaptic plasticity, learning, and memory, and its activation is highly dependent on intracellular calcium concentrations. frontiersin.orgmdpi.comrndsystems.com

Methodological Approaches in Cgp 43487 Research

In Vitro Experimental Paradigms

In vitro studies involving CGP 43487 typically involve experiments conducted outside of a living organism, such as in cell cultures or tissue slices. These methods allow for controlled environments to investigate the compound's direct effects on cells and neural circuits.

Electrophysiological Recordings in Brain Slices

Electrophysiological recordings in brain slices are a key in vitro technique used to study the effects of compounds like CGP 43487 on neuronal activity and synaptic transmission. This method involves preparing thin slices of brain tissue, often from specific regions like the hippocampus or prefrontal cortex, and recording the electrical signals from individual neurons or populations of neurons. Brain slices are considered a valuable model system for detailed cellular, molecular, and circuitry level analysis of neuronal function researchgate.net. Studies using this technique can investigate how CGP 43487 affects parameters such as membrane potential, firing patterns, excitatory and inhibitory postsynaptic currents, and synaptic plasticity, such as long-term potentiation (LTP) researchgate.netusf.edu. For example, electrophysiological experiments in hippocampal slices have been used to measure LTP usf.edu.

Cell Culture Models for Cellular Mechanism Elucidation

Cell culture models provide a simplified system to investigate the cellular mechanisms underlying the effects of CGP 43487. This involves growing specific cell types, such as neurons or other relevant cells, in a controlled laboratory environment. Cell culture allows for the study of direct interactions between CGP 43487 and cellular components, as well as the examination of intracellular signaling pathways and molecular changes induced by the compound newlifebiologics.com. Various cell types, including neuronal progenitor cells and HEK-293 cells, have been utilized in cell culture studies relevant to understanding the effects of compounds like CGP 43487 aopwiki.orguc.pt. Cell culture supplements are used to provide necessary nutrients and growth factors for cell survival and proliferation newlifebiologics.com.

In Vivo Animal Models and Behavioral Assays

In vivo studies involve administering CGP 43487 to living organisms, typically animals, to investigate its effects on complex biological systems, including behavior and neurobiological processes. Rodents, such as rats and mice, are commonly used in these studies due to their genetic similarities to humans and the availability of established behavioral and neurobiological research techniques neurofit.com.

Rodent Models (Rats, Mice) in Neurobiological Studies

Rodent models, primarily rats and mice, are extensively used in neurobiological studies involving CGP 43487. These models allow researchers to investigate the compound's effects on the central nervous system, including its impact on neurodevelopment, synaptic function, and neuronal survival patsnap.comnih.govresearchgate.net. Studies have utilized neonatal rats to examine the long-lasting behavioral changes induced by early administration of CGP 43487 patsnap.com. Different strains of rats and mice may be used depending on the specific research question jneurology.com.

Behavioral Phenotyping (e.g., Fear Conditioning, Locomotor Activity, Forced Swim Test, Rota-rod Test)

Behavioral assays are crucial for evaluating the effects of CGP 43487 on animal behavior, which can provide insights into its potential therapeutic or adverse effects. These assays assess various aspects of behavior, including learning and memory, motor function, and emotional responses.

Fear Conditioning: This assay is used to study associative learning and memory, often involving pairing a neutral stimulus with an aversive one. CGP 43487 treatment has been shown to affect conditioned fear responses, such as freezing behavior, in developing rats patsnap.com.

Forced Swim Test: The forced swim test (FST) is commonly used as a screening tool for antidepressant-like activity and to assess behavioral despair nc3rs.org.uknih.govnih.gov. It involves placing rodents in water from which they cannot escape and measuring the duration of immobility jneurology.comnc3rs.org.uknih.gov. While primarily used for antidepressant screening, it can also be employed to study stress responses nc3rs.org.uk. Factors such as strain, age, and gender can influence behavior in the FST jneurology.comnih.gov.

Rota-rod Test: The rota-rod test is used to assess motor coordination and balance in rodents neurofit.com. Performance on a rotating rod requires motor skill and coordination, and impairments can indicate neurological deficits. Studies have used the rota-rod test to evaluate the motor effects of CGP 43487 nih.gov.

Research findings using these behavioral assays have provided valuable data on the effects of CGP 43487. For instance, studies have shown that neonatal treatment with CGP 43487 can impair conditioned freezing behavior in rats patsnap.com. Another study indicated that CGP 43487 did not induce impairment in rota-rod test performance, unlike some other NMDA antagonists nih.gov.

Here is a summary of some behavioral findings:

Behavioral AssayAnimal ModelKey Finding Related to CGP 43487Source
Fear ConditioningRat PupsImpairment in conditioned freezing behavior. patsnap.com
Locomotor ActivityRatsInhibited locomotion at higher doses. nih.gov
Rota-rod TestRatsDid not induce impairment of performance. nih.gov
Defensive BehaviorRat PupsDose-dependent impairment in freezing behavior. researchgate.net

Neuroanatomical and Histological Techniques (e.g., BrdU labeling, Immunoreactivity, Stereology)

Neuroanatomical and histological techniques are employed in conjunction with in vivo studies to examine the structural and cellular changes in the brain following CGP 43487 administration. These methods provide insights into the compound's effects on neuronal morphology, cell proliferation, and protein expression.

BrdU labeling: Bromodeoxyuridine (BrdU) labeling is a technique used to identify newly synthesized DNA, and thus proliferating cells, including newly born neurons (neurogenesis) nih.gov. Studies using BrdU labeling have investigated the effect of CGP 43487 on cell proliferation in brain regions like the dentate gyrus nih.govresearchgate.net. Research has indicated that NMDA receptor blockade with CGP 43487 can increase neurogenesis in the dentate gyrus nih.govresearchgate.net.

Immunoreactivity: Immunoreactivity techniques (immunohistochemistry or immunofluorescence) use antibodies to detect the presence and localization of specific proteins or other molecules in tissue samples. This method can be used to study changes in protein expression or the distribution of specific cell types after CGP 43487 treatment.

Stereology: Stereology is a set of quantitative microscopy techniques used to obtain unbiased estimates of three-dimensional parameters, such as the number of cells, the length of blood vessels, or the volume of brain regions, from two-dimensional tissue sections. This technique can be used to quantify changes in neuronal populations or brain structures in response to CGP 43487.

These neuroanatomical and histological approaches provide crucial data to complement behavioral and electrophysiological findings, offering a more complete picture of how CGP 43487 affects brain structure and function.

Biochemical and Molecular Approaches

Biochemical and molecular approaches have been instrumental in elucidating the characteristics of CGP 43487 and its effects within biological systems. These methods often involve studying the interaction of CGP 43487 with its target, the NMDA receptor, and analyzing the subsequent cellular responses at a molecular level.

Gene Expression Analysis Related to NMDA Receptor Subunits

Research into CGP 43487 has involved the characterization of its interaction with different subunits of the NMDA receptor. NMDA receptors are heterotetrameric ion channels typically composed of GluN1 subunits combined with GluN2 (A-D) and/or GluN3 (A-B) subunits. The specific subunit composition influences the receptor's pharmacological and electrophysiological properties.

Studies utilizing recombinant human NMDA receptors expressed in Xenopus oocytes have provided insights into the subunit selectivity of CGP 43487. In one such study, the pharmacological properties of receptors composed of human NR1A/2A and NR1A/2B subunits were characterized using various agonists and antagonists, including CGP 43487. wikipedia.org

Detailed research findings from this study indicated that CGP 43487 exhibited differential potency depending on the NR2 subunit present. CGP 43487 demonstrated a higher potency at human NR1A/2A receptors compared to human NR1A/2B receptors. wikipedia.org Specifically, CGP 43487 was found to be approximately 5.8-fold more potent at inhibiting responses mediated by hNR1A/2A receptors than those mediated by hNR1A/2B receptors. wikipedia.org This differential activity underscores the utility of CGP 43487 as a tool to pharmacologically distinguish between NMDA receptors containing different NR2 subunits.

While these studies focus on the functional consequences of CGP 43487 binding to receptors with varying subunit compositions, they are foundational to understanding how antagonists might indirectly influence cellular processes, including gene expression, that are regulated by specific NMDA receptor subtypes. Although direct evidence of CGP 43487 causing changes in the gene expression levels of NMDA receptor subunits was not found in the provided information, the compound's ability to selectively block certain receptor subtypes provides a means to investigate the downstream gene expression profiles that are dependent on the activity of those specific subunits.

The following table summarizes the differential potency of CGP 43487 at different human NMDA receptor subtypes:

Analysis of Signaling Pathway Activation

CGP 43487 has been employed in studies to investigate signaling pathways that are modulated by NMDA receptor activity. By blocking NMDA receptors, researchers can infer the involvement of these receptors in various downstream cellular signaling cascades.

One area of research where CGP 43487 has been utilized is in understanding the mechanisms by which estradiol (B170435) affects hippocampal dendritic spine density. Studies have shown that the effects of estradiol on increasing dendritic spine density in the hippocampus are dependent on the activation of NMDA receptors. wikipedia.orgfishersci.no Treatment with CGP 43487 was found to block the increase in hippocampal dendritic spine density induced by estradiol, indicating that an NMDA receptor-dependent signaling pathway is crucial for this effect. wikipedia.orgfishersci.no This suggests that estradiol's influence on neuronal structure involves signaling events initiated or mediated by NMDA receptors, which can be inhibited by antagonists like CGP 43487.

Further biochemical investigations in related contexts have explored signaling molecules such as mitogen-activated protein kinases (MAPK), including ERK1 and ERK2. Estradiol has been shown to induce rapid activation (phosphorylation) of ERK1 and ERK2 in cerebral cortical explants, and this activation can be inhibited by MEK inhibitors like PD98059. fishersci.nonih.govguidetopharmacology.org While the provided information does not directly demonstrate CGP 43487's effect on the MAPK pathway itself, its ability to block the downstream outcome (spine density increase) of estradiol action, which is known to involve NMDA receptors and potentially MAPK signaling, positions CGP 43487 as a tool to probe the upstream NMDA receptor-dependent components of these complex pathways.

CGP 43487 has also been used in studies investigating the regulation of cell proliferation. Research in the dentate gyrus of developing rats demonstrated that blockade of NMDA receptors with CGP 43487 led to an increase in cell proliferation. wikipedia.orgwikipedia.org This finding implies that endogenous NMDA receptor activity in this brain region normally exerts a negative regulatory influence on signaling pathways that control cell division. The dose-dependent increase in the number of labeled cells following CGP 43487 treatment provides biochemical evidence for this regulatory role. wikipedia.org

Furthermore, studies exploring the potentiation of dopaminergic function by competitive NMDA antagonists, including CGP 43487, suggest an interaction or modulation of signaling pathways related to dopamine (B1211576) neurotransmission. fishersci.fiwikipedia.orgfishersci.co.uk While the precise molecular details of these interactions and the specific signaling cascades involved were not elaborated upon in the provided snippets, the observed functional outcome points towards a role for NMDA receptor blockade by compounds like CGP 43487 in influencing dopaminergic signaling pathways.

Limitations and Future Directions in Cgp 43487 Research

Unexplored Neurobiological Mechanisms and Pathways of CGP 43487

Despite research demonstrating effects of CGP 43487 on neuronal morphology, such as blocking stress-induced dendritic retraction in animal models ane.plnih.govwindows.net, the precise neurobiological mechanisms and pathways underlying these observations remain largely unexplored. While it is known that NMDA receptor inhibitors can influence the balance between excitation and inhibition (E/I balance) and affect dendritic plasticity ane.pl, the detailed molecular and cellular events triggered by CGP 43487 that lead to these structural changes are not fully elucidated.

Furthermore, the broader impact of CGP 43487 on neural circuits beyond localized effects requires further investigation. The signaling mechanisms underlying certain regulatory steps of glutamate (B1630785) receptors, which could be influenced by CGP 43487, are currently unknown nih.gov. Future research needs to delve deeper into the intracellular signaling cascades, protein interactions, and gene expression changes modulated by CGP 43487 to fully understand its therapeutic potential and identify potential off-target effects.

Development of Novel Experimental Paradigms for Specific Research Questions

Addressing the complexities of CGP 43487's actions necessitates the development of novel experimental paradigms. Existing paradigms may not be sufficient to fully capture the nuanced effects of competitive NMDA antagonists or to model the specific pathological conditions where CGP 43487 might have therapeutic relevance. Creating novel experimental paradigms involves careful consideration of design features, experimental implementation concerns, and available resources researchgate.net. This includes defining the "nuts and bolts" of the paradigm, such as stimuli, number of conditions, and response format, as well as practical aspects like experimental modality and analysis plans researchgate.net.

Novel paradigms could be designed to better assess the impact of CGP 43487 on specific aspects of synaptic function, neuronal network activity, or behavior that are particularly relevant to the conditions being studied. For instance, developing paradigms with improved ecological validity could provide more relevant data for translation nih.gov. The process of creating new paradigms requires rigorous pilot testing and evaluation to ensure their effectiveness and reliability researchgate.net.

Potential for Combinatorial Approaches with Other Pharmacological Agents

Preclinical findings suggest a potential for using CGP 43487 in combinatorial approaches with other pharmacological agents. Studies have shown that CGP 43487 can potentiate responses elicited by apomorphine (B128758), a dopamine (B1211576) receptor agonist, in animal models nih.gov. This observation suggests that combining CGP 43487 with dopaminergic agents could be a potential strategy for treating conditions like Parkinson's disease, where dopaminergic dysfunction is central to the pathology researchgate.netnih.gov.

Exploring combinations of CGP 43487 with other drug classes targeting different neurotransmitter systems or pathological pathways could lead to synergistic therapeutic effects and potentially lower effective doses of individual compounds, which might mitigate potential side effects. Future research should systematically investigate the efficacy and underlying mechanisms of such combinatorial regimens in relevant preclinical models.

Identification of Specific NMDA Receptor Subunit Contributions to Observed Effects

NMDA receptors are composed of different subunits, primarily GluN1, GluN2 (A, B, C, D), and GluN3 (A, B), which assemble to form functional tetramers nih.govmdpi.com. The specific subunit composition of an NMDA receptor determines its biophysical properties, localization, and downstream signaling, contributing to the functional diversity of these receptors throughout the brain nih.govemory.edubiorxiv.org. CGP 43487 is described as a competitive NMDA receptor antagonist patsnap.comnih.gov and has been studied in relation to GluN2 and NR3 subunits nih.govaopwiki.org.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and measurable research question for studying the biochemical properties of Cgp 43487?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope and alignment with existing knowledge gaps. For example:

  • Feasibility: Ensure access to necessary instrumentation (e.g., HPLC for purity analysis).
  • Novelty: Compare Cgp 43487’s structure-activity relationship (SAR) to analogous compounds.
  • Relevance: Link to therapeutic potential (e.g., kinase inhibition in oncology).
    Frameworks like PICO (Population, Intervention, Comparison, Outcome) can refine specificity: “How does Cgp 43447’s inhibitory potency compare to Compound X in [specific cell line]?”

Q. What experimental design principles should guide initial studies of Cgp 43487’s mechanism of action?

  • Methodological Answer :

  • Variables: Control for batch-to-batch variability in compound synthesis (e.g., NMR purity >95%).
  • Reproducibility: Predefine protocols for dose-response assays (e.g., IC50 calculations with triplicate runs).
  • Blinding: Use double-blind setups in animal studies to minimize bias.
  • Table 1 : Example Experimental Design Template
ParameterDescriptionReference Standard
Compound purityHPLC analysis ≥95%USP guidelines
Cell viability assayMTT assay, 48-hour incubationOECD TG 432

Advanced Research Questions

Q. How should researchers address contradictions between in vitro efficacy and in vivo toxicity data for Cgp 43487?

  • Methodological Answer :

  • Systematic error checks: Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS.
  • Model optimization: Use humanized mouse models to bridge interspecies differences.
  • Data triangulation: Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target effects.
  • Statistical rigor: Apply Bayesian meta-analysis to reconcile conflicting datasets .

Q. What integrative approaches can elucidate Cgp 43487’s systemic effects in complex biological systems?

  • Methodological Answer :

  • Multi-omics integration: Combine proteomic (e.g., mass spectrometry) and metabolomic (NMR) data to map pathway interactions.
  • Network pharmacology: Use tools like STRING or Cytoscape to visualize target-disease networks.
  • Machine learning: Train models on high-content screening data to predict dose-dependent responses.
  • Key Consideration : Validate findings with orthogonal methods (e.g., CRISPR-Cas9 knockout of suspected targets) .

Avoiding Common Pitfalls

  • Data Integrity : Maintain raw data logs with timestamps and annotate deviations from protocols (e.g., temperature fluctuations during assays) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies to ensure reproducibility and transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.